molecular formula C18H16F3NOS B11471184 4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

Cat. No.: B11471184
M. Wt: 351.4 g/mol
InChI Key: NJBCIUNOCNOJNZ-UHFFFAOYSA-N
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Description

4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hexahydrobenzothieno pyridinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl precursor. One common method involves the trifluoromethylation of a phenyl ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The resulting trifluoromethylated phenyl compound is then subjected to a series of cyclization reactions to form the hexahydrobenzothieno pyridinone core .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also a key consideration, with continuous flow reactors being a potential method to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with various functional groups replacing the trifluoromethyl group .

Mechanism of Action

The mechanism of action of 4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is unique due to its combination of a trifluoromethyl phenyl group with a hexahydrobenzothieno pyridinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C18H16F3NOS

Molecular Weight

351.4 g/mol

IUPAC Name

4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C18H16F3NOS/c19-18(20,21)11-7-5-10(6-8-11)13-9-15(23)22-17-16(13)12-3-1-2-4-14(12)24-17/h5-8,13H,1-4,9H2,(H,22,23)

InChI Key

NJBCIUNOCNOJNZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC(=O)CC3C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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